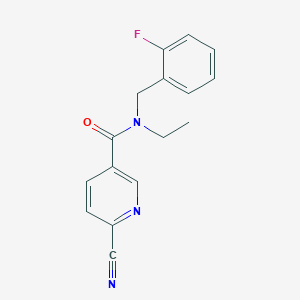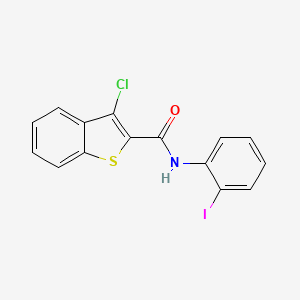![molecular formula C17H23N3O3 B5382173 N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)
N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide-like compounds involves multiple steps, including chloroacetylation and reactions with substituted phenylpiperazine. These processes result in the formation of compounds that have been evaluated for their pharmacological potential, indicating the complexity and the precision required in synthesizing such molecules (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as TLC, IR, 1HNMR, 13CNMR, and elemental analysis. These methods confirm the chemical structure and play a crucial role in understanding the compound's interaction with biological targets (Verma, Kumar, & Kumar, 2017).
Chemical Reactions and Properties
Chemical reactions involving N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide analogs include their interaction with biological targets such as the GABAA receptor. Molecular docking studies reveal how these compounds dock into the binding pocket of the receptor, offering insights into their pharmacological activities (Verma, Kumar, & Kumar, 2017).
Physical Properties Analysis
The physical properties, such as solubility and stability, are determined through computational and pharmacological evaluations. These properties are critical for assessing the drug-likeness and bioavailability of the compounds, requiring optimization for future applications (Boddu et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are pivotal for understanding the compound's efficacy as a therapeutic agent. Studies have shown that the synthesized compounds exhibit significant activity against various targets, indicating their potential utility in medicinal chemistry (Hussain et al., 2018).
Safety and Hazards
As an analog of fentanyl, “N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide” is likely to have similar side effects, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have been associated with hundreds of overdose deaths .
Mécanisme D'action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another series of similar compounds were designed as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Mode of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . In the case of acetylcholinesterase inhibitors, they work by inhibiting the enzyme acetylcholinesterase, thereby increasing the level of acetylcholine in the brain, which can help improve symptoms of Alzheimer’s disease .
Biochemical Pathways
Acetylcholinesterase inhibitors generally affect the cholinergic neurotransmission pathway by preventing the breakdown of acetylcholine, a neurotransmitter that plays an important role in memory and learning .
Pharmacokinetics
The design of similar compounds has aimed to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .
Result of Action
Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra . In the case of acetylcholinesterase inhibitors, they can temporarily relieve symptoms and reduce memory impairment in Alzheimer’s disease patients .
Action Environment
The design of similar compounds has aimed to alter bacterial cell penetrability affecting permeability-based antibiotic resistance .
Propriétés
IUPAC Name |
2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16(18-14-5-2-1-3-6-14)13-19-8-10-20(11-9-19)17(22)15-7-4-12-23-15/h1-3,5-6,15H,4,7-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPDQJOTDBVGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)
![2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5382100.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)
![N-(3,5-difluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5382130.png)


![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5382163.png)
![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![1'-[(1-cyanocyclopropyl)carbonyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5382171.png)
![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)


![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)